9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

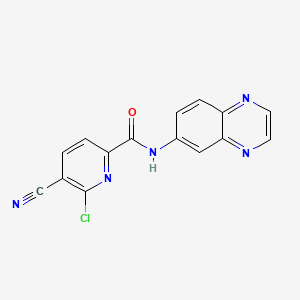

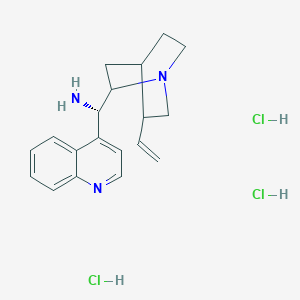

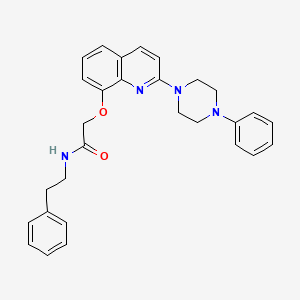

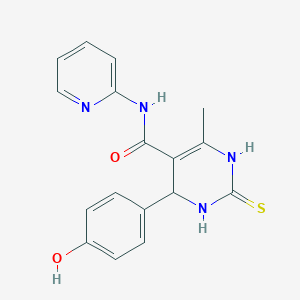

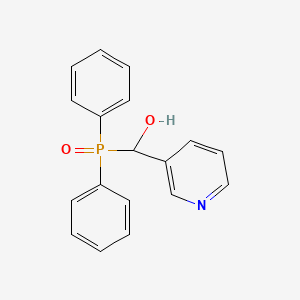

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is a chemical compound with the molecular formula C19H23N3.3ClH and a molecular weight of 402.79 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines have been prepared as heterogeneous organocatalysts . The lithium aluminum hydride reduction of the oximes derived from quinidinone and cinchonidinone has been used to obtain 9-amino-(9-deoxy)quinidine and the corresponding 9-amine in the cinchonine series .Molecular Structure Analysis

The IUPAC name of this compound is (1S)-quinolin-4-yl (5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The InChI code is 1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0…/s1 .Chemical Reactions Analysis

In the heterogeneous asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone, excellent catalytic properties were achieved, especially in an aqueous medium . Aza-Michael reactions on α,β-unsaturated ketones, epoxidation of α,β-unsaturated ketones and aldehydes, and nitrocyclopropanation of α,β-unsaturated ketones are some of the reactions that this compound can participate in .Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.79 .Scientific Research Applications

Application in Asymmetric Aldol Reaction

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically Asymmetric Catalysis .

Summary of the Application

The compound is used as a component in a multifunctional organocatalyst for asymmetric aldol reactions . This reaction is a fundamental transformation in organic chemistry, used to form carbon-carbon bonds and generate stereocenters.

Methods of Application

A novel type of supported multifunctional organocatalyst, CDNH2(n)–HPW, was developed by combining 9-amino (9-deoxy)epi-cinchonidine (CDNH2) with Brønsted acid in the backbone of phosphotungstic acid . The aldol addition of cyclohexanone to o, m or p-substituted benzaldehydes bearing electron-withdrawing substituents (–X and –NO2) was carried out .

Results or Outcomes

The aldol reaction afforded good yields (71–96%) and excellent stereoselectivities (anti/syn = 94/6–98/2, 87–97% ee) . The catalysts could be readily recovered in quantitative yield by centrifugation and possessed good reusability with no significant loss of catalytic performance in five consecutive asymmetric aldol reactions .

Application in Epoxidation of α,β-Unsaturated Ketones

Specific Scientific Field

This application is also in the field of Organic Chemistry , specifically in Oxidation Reactions .

Summary of the Application

The compound is used in the epoxidation of α,β-unsaturated ketones . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms.

Methods of Application

The specific methods of application for this reaction are not detailed in the source . However, epoxidation reactions typically involve the use of an oxidizing agent and a catalyst, which in this case would be the “9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride”.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source . However, successful epoxidation reactions typically result in the formation of an epoxide from an alkene.

Application in Asymmetric Aldol Addition in Aqueous Medium

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in Asymmetric Catalysis .

Summary of the Application

The compound is used as a component in a heterogeneous organocatalyst for asymmetric aldol addition in an aqueous medium . This reaction is a fundamental transformation in organic chemistry, used to form carbon-carbon bonds and generate stereocenters.

Methods of Application

A series of novel porous zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidines of general formulae Zr (OH)4−2x (O3PR)x·nH2O and Zr (HPO4)2−x (O3PR)x·nH2O with the different arm chain lengths (n = 2–6) and mean diameters of approximately 20–40 nm have been prepared as heterogeneous organocatalysts . The asymmetric aldol addition of p-nitrobenzaldehyde to cyclohexanone was carried out .

Results or Outcomes

After completing the reaction, those zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine organocatalysts could be readily recovered in quantitative yield by centrifugation or filtration, and reused for five consecutive runs without significant loss in catalytic performance .

Application in Nitrocyclopropanation of α,β-Unsaturated Ketones

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in Cyclopropanation Reactions .

Summary of the Application

The compound is used in the nitrocyclopropanation of α,β-unsaturated ketones . Nitrocyclopropanation is a reaction that involves the conversion of an alkene to a nitrocyclopropane.

Methods of Application

The specific methods of application for this reaction are not detailed in the source . However, nitrocyclopropanation reactions typically involve the use of a nitro compound and a catalyst, which in this case would be the “9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride”.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source . However, successful nitrocyclopropanation reactions typically result in the formation of a nitrocyclopropane from an alkene.

properties

IUPAC Name |

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYEFVAUOWZRJ-KBVCVLTASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)

![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)

![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)